molecular formula C11H11BrN2O B14655613 6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 52239-77-7

6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14655613
CAS No.: 52239-77-7
M. Wt: 267.12 g/mol
InChI Key: LLSHFVSTBZJGDZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then subjected to cyclization with methyl acetoacetate under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl derivative with different chemical properties and applications.

    N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: A compound with a similar bromophenyl group but different core structure.

Uniqueness

6-(4-Bromophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific dihydropyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52239-77-7

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-(4-bromophenyl)-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H11BrN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3

InChI Key

LLSHFVSTBZJGDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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